1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a tolyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as chlorine and fluorine sources.
Attachment of the tolyl group: This can be done through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst like aluminum chloride.
Formylation of the pyrazole ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate oxidation.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)piperazine: This compound also contains the 3-chloro-4-fluorophenyl moiety but has a piperazine ring instead of a pyrazole ring.
1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl-4-(4-chlorophenyl)-1H-pyrazole-3-yl-1H-pyrrole-2-carboxamide: This compound has a more complex structure with additional functional groups and rings.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
618098-81-0 |
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Molecular Formula |
C17H12ClFN2O |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12ClFN2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)14-6-7-16(19)15(18)8-14/h2-10H,1H3 |
InChI Key |
JCTPIZDEKWCZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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